molecular formula C19H19N B14229872 1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole CAS No. 824421-73-0

1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole

Cat. No.: B14229872
CAS No.: 824421-73-0
M. Wt: 261.4 g/mol
InChI Key: JHYPVFBOGBIIEO-UHFFFAOYSA-N
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Description

1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a naphthalene ring fused to a tetrahydroindole structure, making it a unique and interesting molecule for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole typically involves the reaction of naphthalen-1-ylmethanol with tetrahydroindole under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the desired product . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles and naphthyl derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole involves its interaction with various molecular targets. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent . The pathways involved include signal transduction and metabolic pathways that are crucial for cell survival and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole is unique due to its specific combination of a naphthalene ring and a tetrahydroindole structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

824421-73-0

Molecular Formula

C19H19N

Molecular Weight

261.4 g/mol

IUPAC Name

1-(naphthalen-1-ylmethyl)-4,5,6,7-tetrahydroindole

InChI

InChI=1S/C19H19N/c1-3-10-18-15(6-1)8-5-9-17(18)14-20-13-12-16-7-2-4-11-19(16)20/h1,3,5-6,8-10,12-13H,2,4,7,11,14H2

InChI Key

JHYPVFBOGBIIEO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CN2CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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